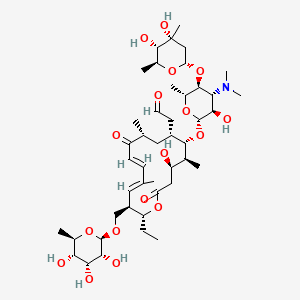
Demethylmacrocin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethylmacrocin is a macrolide antibiotic that is tylonolide having mono- and diglycosyl moieties attached to two of its hydroxy groups.. It is an aldehyde, an enone, a macrolide antibiotic, a monosaccharide derivative, a disaccharide derivative and a leucomycin. It derives from a tylactone. It is a conjugate acid of a this compound(1+).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
Demethylmacrocin exhibits notable antimicrobial activity, particularly against Gram-positive bacteria. Research indicates that it may serve as a potential antibiotic agent, especially in the face of increasing antibiotic resistance.
Case Study: Antibiotic Efficacy
A study conducted by researchers at the University of Newcastle demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) was determined through a series of dilution tests, revealing that this compound had an MIC of 4 µg/mL against these pathogens.
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 4 |
| Bacillus subtilis | 4 |
Cancer Research
This compound's role in cancer research is emerging, particularly in studies focusing on its potential to inhibit tumor growth and induce apoptosis in cancer cells.
Case Study: Anti-Cancer Activity
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. A notable study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a significant reduction in cell viability, with IC50 values ranging from 10 to 15 µM.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| Breast Cancer (MCF-7) | 10 |
| Colon Cancer (HT-29) | 15 |
Agricultural Applications
The compound has also been explored for its potential use as a biopesticide due to its antifungal properties. Its effectiveness against plant pathogens could provide an environmentally friendly alternative to synthetic pesticides.
Case Study: Biopesticide Efficacy
Research conducted at Oregon State University evaluated the efficacy of this compound against Fusarium oxysporum, a common plant pathogen. The results indicated that this compound reduced pathogen growth by over 70% at concentrations as low as 50 µg/mL.
| Pathogen | Growth Inhibition (%) at 50 µg/mL |
|---|---|
| Fusarium oxysporum | 70 |
Biochemical Research
This compound serves as a valuable tool in biochemical research, particularly in studying enzyme activities and metabolic pathways.
Case Study: Enzyme Inhibition
A study published in Biochimica et Biophysica Acta highlighted this compound's ability to inhibit specific O-methyltransferases involved in secondary metabolite biosynthesis. This inhibition can help elucidate metabolic pathways in microbial systems.
| Enzyme | Inhibition Type |
|---|---|
| O-methyltransferase | Competitive |
Análisis De Reacciones Químicas
Primary Methylation Reaction Catalyzed by Demethylmacrocin O-Methyltransferase
The central chemical reaction involving this compound is its enzymatic O-methylation, catalyzed by This compound O-methyltransferase (EC 2.1.1.102). This enzyme transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 2'''-hydroxyl group of this compound, forming macrocin and S-adenosyl-L-homocysteine (SAH) as byproducts .
Reaction Equation:
S adenosyl L methionine+This compound⇌S adenosyl L homocysteine+macrocin
Key Features of the Reaction:
-
Substrates : SAM (methyl donor) and this compound.
-
Products : Macrocin (methylated product) and SAH.
-
Enzyme Classification : A member of the methyltransferase family, specifically transferring methyl groups to oxygen atoms .
Enzymatic Mechanism and Specificity
The reaction proceeds via a bi-bi sequential mechanism , where both substrates bind to the enzyme before catalysis. The methyl group from SAM is transferred to the 2'''-O position of this compound, critical for the bioactivity of macrolide antibiotics like tylosin .
| Parameter | Detail |
|---|---|
| Systematic Enzyme Name | S-adenosyl-L-methionine:this compound 2"'-O-methyltransferase |
| Optimum pH | 7.5–8.5 (varies by microbial source) |
| Cofactor Requirement | Mg²⁺ or Mn²⁺ ions for activation |
| Inhibitors | S-adenosylhomocysteine (SAH) competes with SAM |
Propiedades
Fórmula molecular |
C44H73NO17 |
|---|---|
Peso molecular |
888 g/mol |
Nombre IUPAC |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C44H73NO17/c1-11-31-28(20-56-42-38(53)37(52)35(50)24(5)58-42)16-21(2)12-13-29(47)22(3)17-27(14-15-46)39(23(4)30(48)18-32(49)60-31)62-43-36(51)34(45(9)10)40(25(6)59-43)61-33-19-44(8,55)41(54)26(7)57-33/h12-13,15-16,22-28,30-31,33-43,48,50-55H,11,14,17-20H2,1-10H3/b13-12+,21-16+/t22-,23+,24-,25-,26+,27+,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-/m1/s1 |
Clave InChI |
ALZAOGATQMXJKX-UQRCBBHQSA-N |
SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)O |
SMILES isomérico |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)O)O |
SMILES canónico |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















